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Octahydroindolizine-7-thiol

Cat. No.: B13089297
M. Wt: 157.28 g/mol
InChI Key: QWIFNVXKBXXRMM-UHFFFAOYSA-N
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Description

Octahydroindolizine-7-thiol is a organic compound with the molecular formula C8H15NS and a molecular weight of 157.28 g/mol . Its structure features a saturated, bicyclic octahydroindolizine backbone with a thiol (-SH) functional group at the 7-position . The core research value of this compound lies in the reactivity of its thiol group. In biological and chemical contexts, thiols are known to undergo reversible oxidation reactions and participate in disulfide bond formation . They can act as nucleophiles and are integral components in cellular antioxidant systems, where they help maintain redox homeostasis . Furthermore, thiol-containing molecules are increasingly explored as catalysts in synthetic chemistry, such as in stereoselective hydrogen atom transfer (HAT) reactions . The octahydroindolizine scaffold is a structure of interest in medicinal chemistry, with derivatives being investigated for various biological activities . The combination of this scaffold with a reactive thiol group makes this compound a valuable intermediate for chemical synthesis, the development of novel catalysts, and biochemical probing. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NS B13089297 Octahydroindolizine-7-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-thiol

InChI

InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2

InChI Key

QWIFNVXKBXXRMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)S

Origin of Product

United States

Synthetic Strategies and Methodologies for Octahydroindolizine 7 Thiol

Retrosynthetic Analysis of the Octahydroindolizine-7-thiol Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ias.ac.inamazonaws.com

The retrosynthetic analysis of this compound begins by identifying key bonds for disconnection. The most logical primary disconnections involve the carbon-sulfur bond and the bonds forming the bicyclic indolizidine core.

C-S Bond Disconnection: The thiol group can be introduced through functional group interconversion (FGI). A primary disconnection of the C-S bond at C-7 leads to a precursor with a suitable leaving group or an electrophilic center at this position, such as an alcohol, halide, or ketone.

N-C5 and N-C8a Bond Disconnections: Further disconnection of the octahydroindolizine (B79230) framework itself is crucial. The indolizidine ring system is a bicyclic amine, and key disconnections can be made at the bonds adjacent to the nitrogen atom, specifically the N-C5 and N-C8a bonds. These disconnections typically lead back to piperidine (B6355638) or pyrrolidine (B122466) precursors. researchgate.net

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

Based on the disconnections, several synthons and their corresponding synthetic equivalents (precursors) can be identified for the construction of the octahydroindolizine core.

Synthon Synthetic Equivalent (Precursor) Rationale
Piperidine cation2-(2-aminoethyl)glutaraldehydePrecursor for intramolecular cyclization to form the indolizidine core.
Pyrrolidinium ylideN-substituted pyrrolidine with an electrophilic side chainCan undergo intramolecular cyclization or participate in cycloaddition reactions.
Enamine/iminium ionCyclic enamine derived from a piperidine precursorParticipates in annulation reactions to form the second ring.

A common strategy for constructing the octahydroindolizine skeleton involves the cyclization of a suitably substituted piperidine derivative. For instance, a dehydrative annulation strategy involving an intramolecular ring closure can be employed. researchgate.net

Introducing the thiol group at the C-7 position requires a precursor with a functional group at this specific carbon. Several retrosynthetic pathways can be envisioned:

From an Alcohol (Octahydroindolizin-7-ol): This is a common and versatile approach. The alcohol can be converted to a good leaving group (e.g., tosylate, mesylate, or halide), which is then displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. wikipedia.org

From a Ketone (Octahydroindolizin-7-one): The ketone can be reduced to the corresponding alcohol, which then follows the pathway described above. Alternatively, the ketone can be converted to a thioketal, which can then be reduced. Another possibility is the direct conversion to a thione followed by reduction.

Via a Michael Addition: If a precursor with an α,β-unsaturated ketone within the indolizidine framework can be synthesized, the thiol group could potentially be introduced via a conjugate addition of a sulfur nucleophile.

Table 1: Potential Precursors and Reagents for Thiol Introduction

Precursor at C-7 Reagent for Thiol Introduction Intermediate Reaction Type
Hydroxyl (-OH)1. TsCl, pyridine (B92270); 2. NaSHTosylateNucleophilic Substitution
Hydroxyl (-OH)PBr3BromideNucleophilic Substitution
Carbonyl (=O)1. NaBH4; 2. PPh3, DEAD, PhCOSH; 3. LiAlH4ThioesterMitsunobu Reaction
Carbonyl (=O)Lawesson's ReagentThioneThionation

De Novo Synthetic Routes to this compound

De novo synthesis involves the construction of the target molecule from simple, acyclic precursors. These routes often rely on powerful bond-forming reactions to assemble the heterocyclic core.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants. nih.govnih.gov While no specific MCR has been reported for the direct synthesis of this compound, MCRs are known to be valuable for generating substituted indolizine (B1195054) and indolizidine skeletons. mcgill.camdpi.com

A hypothetical MCR approach could involve the reaction of a piperidine-derived component, an aldehyde, and a sulfur-containing component to assemble a significant portion of the final structure in a single step. For example, a Petasis-type reaction could potentially be adapted. beilstein-journals.org

Hypothetical MCR for a Substituted Indolizidine Precursor

A three-component reaction involving a suitable amino alcohol, a boronic acid derivative, and a glyoxal (B1671930) derivative could potentially lead to a highly functionalized piperidine, which could then be cyclized to the indolizidine core. The challenge lies in designing the components to yield the desired substitution pattern.

Annulation strategies involve the formation of a new ring onto an existing one. For the synthesis of the octahydroindolizine core, this typically involves the construction of the six-membered ring onto a pyrrolidine precursor or the five-membered ring onto a piperidine precursor.

Intramolecular Imino Diels-Alder Reaction: This powerful cycloaddition reaction can be used to construct the indolizidine skeleton with a high degree of stereocontrol. A precursor containing a diene and an imine dienophile can undergo an intramolecular [4+2] cycloaddition to form the bicyclic system. psu.edu

Palladium-Catalyzed Annulation: Palladium-catalyzed cascade reactions, such as carbopalladation-annulation, have been used to construct fused heterocyclic systems, including indolizine derivatives. nih.govnih.gov This approach could be adapted to form the octahydroindolizine ring system from appropriately substituted precursors.

[4+2] Annulation of Substituted Pyrroles: The reaction of substituted pyrroles with 1,3-dicarbonyl derivatives can lead to substituted indolizines. researchgate.netrsc.org While this typically yields the aromatic indolizine, subsequent reduction could provide the saturated octahydroindolizine core.

Table 2: Comparison of Annulation Strategies

Annulation Strategy Key Precursors Advantages Potential Challenges
Intramolecular Imino Diels-AlderDiene- and imine-containing acyclic precursorHigh stereocontrol, convergent.Synthesis of complex precursors.
Palladium-Catalyzed AnnulationHaloaryl heterocyclic derivatives, alkynesMild reaction conditions, good yields.Regioselectivity with unsymmetrical alkynes. nih.gov
[4+2] Annulation of PyrrolesSubstituted pyrroles, dicarbonyl compoundsAccess to polysubstituted systems.Requires subsequent reduction to the octahydroindolizine.

Stereocontrolled Reduction of the Indolizine System to Octahydroindolizine

The conversion of the aromatic indolizine core to the saturated octahydroindolizine skeleton is a critical step, where the control of stereochemistry is paramount. The primary method for this transformation is catalytic hydrogenation, which can yield different diastereomers depending on the catalyst and reaction conditions.

Heterogeneous catalytic hydrogenation is a widely employed technique for the reduction of the indolizine ring. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the product. For instance, the hydrogenation of a polyfunctionalized indolizine using a Rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst under a high pressure of hydrogen gas (80 bar) has been shown to be highly diastereoselective. nih.gov This process can lead to the formation of specific stereoisomers, such as a trans-configured ketone, which can be rationalized by a keto-enol tautomerism under kinetic control. nih.gov

Complete hydrogenation of the indolizine system, including both the five- and six-membered rings, leads to the octahydroindolizine core. nih.gov The stereochemical outcome of this full reduction is dependent on the catalyst and the substitution pattern of the starting material. nih.gov The process often yields a mixture of diastereomers, the ratio of which can be influenced by the choice of catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). nih.gov The hydrogenation of indole (B1671886) rings, a related system, is known to be challenging due to the aromatic stability and potential for catalyst poisoning by the resulting amine product. nih.gov However, under acidic conditions, which disrupt the aromaticity by protonating the ring, hydrogenation can proceed more efficiently. nih.gov

Table 1: Catalytic Systems for Indolizine Reduction

Catalyst System Substrate Type Key Outcome Reference
Rh/Al₂O₃, H₂ (80 bar) Polyfunctionalized indolizine Highly diastereoselective partial hydrogenation to a trans-ketone. nih.gov
Pd/C, H₂ Unsaturated bicyclic precursor Full hydrogenation to afford the indolizidine derivative as a mixture of diastereomers. nih.gov
Pt/C, p-TSA, H₂ Unprotected indoles (in water) Selective hydrogenation to indolines, demonstrating a green approach. nih.gov

Direct Introduction of the Thiol Group

Once the octahydroindolizine core is established, the thiol group must be introduced at the C7 position. This can be accomplished through several methods, including direct C-H functionalization, nucleophilic substitution, or thiol-ene reactions on an appropriate precursor.

C-H Thiolation: Direct C-H activation for the formation of a C-S bond is an atom-economical approach. Copper-mediated C-H activation/C-S cross-coupling reactions have been developed for various heterocycles. kaust.edu.sadntb.gov.ua This method typically involves reacting the heterocycle with a thiol or disulfide in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with a ligand like 2,2′-bipyridine. kaust.edu.sa While not specifically demonstrated on octahydroindolizine, this strategy is applicable to saturated N-heterocycles and could potentially be adapted for the direct thiolation of the C7 position. kaust.edu.saresearchgate.net

Nucleophilic Substitution: A more traditional and predictable route involves nucleophilic substitution. This strategy requires a precursor, such as octahydroindolizin-7-ol. The hydroxyl group can be converted into a good leaving group, for example, a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. rsc.org Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thioacetate (B1230152) followed by hydrolysis, would install the thiol group at the C7 position via an Sₙ2 reaction. This approach allows for potential inversion of stereochemistry at the C7 center, which must be considered during synthetic planning.

Thiol-Ene Reactions: The thiol-ene reaction is a powerful "click" chemistry transformation that forms a thioether linkage through the addition of a thiol to an alkene. wikipedia.orgalfa-chemistry.com This reaction can be initiated by radicals (e.g., using AIBN) or via a nucleophilic mechanism. alfa-chemistry.comacsgcipr.orgnih.gov To apply this to the synthesis of this compound, a precursor containing a double bond, such as a hexahydroindolizine, would be required. The radical-initiated reaction typically proceeds with anti-Markovnikov regioselectivity, which would favor the formation of the desired C7-substituted product if the double bond is appropriately positioned (e.g., between C7 and C8). wikipedia.orgacsgcipr.org Intramolecular versions of this reaction are also widely used to create sulfur-containing heterocycles. wikipedia.orgnih.gov

Protecting Group Strategies for the Thiol Moiety during Synthesis

The thiol group is highly reactive, being nucleophilic and easily oxidized to disulfides. thieme-connect.de Therefore, its protection is often necessary during a multi-step synthesis to avoid unwanted side reactions. proprep.comorganic-chemistry.org The choice of a protecting group is critical and must be compatible with the reaction conditions used in subsequent steps and easily removable at the desired stage. acs.orgrsc.org

Common protecting groups for thiols are often S-alkyl or thioether derivatives, as thioesters are more readily hydrolyzed than their oxygen counterparts. thieme-connect.de

Common Thiol Protecting Groups:

tert-Butyl (tBu): Forms a tert-butyl thioether which is stable to many reaction conditions but can be removed under strongly acidic conditions. thieme-connect.de

Trityl (Trt) and Methoxy-substituted Trityls (e.g., MMT): These are bulky groups that provide good protection and are typically removed under acidic conditions. The methoxy-substituted versions are more acid-labile, allowing for more selective deprotection.

Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in peptide synthesis (like TFA and piperidine). It is typically removed using mercury(II) or silver(I) salts, or with iodine.

p-Methoxybenzyl (PMB): Can be removed oxidatively with reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN), or under strongly acidic conditions.

Photolabile Groups (e.g., o-nitrobenzyl): These groups offer orthogonal deprotection by using light, which avoids the need for chemical reagents that could affect other functional groups. americanpeptidesociety.org

Table 2: Selected Thiol Protecting Groups and Deprotection Conditions

Protecting Group Structure Common Deprotection Reagents Key Features Reference
tert-Butyl (tBu) -S-C(CH₃)₃ Strong acids (e.g., TFA, HCl), Hg(OAc)₂ Stable to many conditions, less prone to acidolysis than O-tBu. thieme-connect.de
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃ Hg(II), Ag(I), I₂ Stable to strong acids and bases. rsc.org
Trityl (Trt) -S-C(Ph)₃ Mild acids (e.g., TFA), I₂ Bulky, acid-labile. rsc.org
p-Methoxybenzyl (PMB) -S-CH₂-C₆H₄-OCH₃ Strong acids (TFA), DDQ, CAN Orthogonal removal via oxidation. thieme-connect.de
tert-Butylsulfenyl (StBu) -S-S-C(CH₃)₃ Thiols (e.g., DTT, mercaptoethanol), phosphines Thiol-labile, removed under mild reducing conditions. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires asymmetric synthesis techniques to control the stereochemistry of the bicyclic core. Key strategies include the use of chiral auxiliaries, asymmetric organocatalysis, and transition metal-catalyzed reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary is removed.

A prominent example involves the use of chiral amines derived from amino acids, such as (S)-valinol or (S)-phenylglycinol, to form chiral imines with a pyrrole (B145914) precursor. nih.gov The diastereoselective addition of a nucleophile, like allylmagnesium chloride, to such an imine can proceed with high stereocontrol, establishing a new stereocenter. The chiral auxiliary guides the approach of the nucleophile to one face of the imine. Subsequent ring-closing metathesis and full hydrogenation can then yield the enantiopure octahydroindolizine core. nih.gov Evans' oxazolidinone auxiliaries are another class of powerful tools used to direct asymmetric alkylation and aldol (B89426) reactions, which could be employed to set key stereocenters in precursors to the octahydroindolizine ring system. researchgate.net

Asymmetric Organocatalysis in Octahydroindolizine Formation

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Proline and its derivatives are particularly effective organocatalysts for the synthesis of nitrogen-containing heterocycles. rsc.orgcapes.gov.brresearchgate.net These catalysts often operate by forming chiral enamines or iminium ions with the substrates.

For instance, the enantioselective functionalization of indolizines can be achieved using Brønsted acid catalysis. rsc.org While this example focuses on C3-alkylation of the aromatic indolizine, similar principles can be applied to cascade reactions that build the octahydroindolizine skeleton. Enamine-based organocatalysis, often employing proline, can facilitate asymmetric Michael additions or aldol reactions that construct the six-membered ring of the indolizine system with high enantioselectivity. capes.gov.br

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. Several methods have been developed for the asymmetric synthesis of indolizidine and related alkaloids.

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral indolizidines can be efficiently synthesized via the asymmetric hydrogenation of cyclic pyridinium (B92312) salts. nih.gov Using a catalyst system composed of [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand like (R)-DM-SegPhos, high yields, excellent diastereoselectivity (>20:1 dr), and good enantioselectivity (up to 86:14 er) can be achieved. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are versatile for asymmetric synthesis. Rhodium-catalyzed hydroformylation of N-allylpyrroles can be used to stereoselectively synthesize indolizidines from optically pure α-amino acids. researchgate.net Furthermore, asymmetric [2+2+2] cycloadditions catalyzed by rhodium complexes with chiral phosphoramidite (B1245037) ligands provide an efficient route to indolizidinone cores. nih.govpitt.eduresearchgate.net This method can override substrate bias to deliver products with high enantiomeric excess. nih.govpitt.edu

Synergistic Copper/Iridium Catalysis: A combination of two different chiral metal catalysts can enable highly diastereo- and enantioselective cascade reactions. A synergistic Cu/Ir catalytic system has been used for the cascade allylation/Friedel-Crafts-type reaction to assemble fused indolizine derivatives bearing three stereogenic centers with excellent stereocontrol. semanticscholar.org By choosing the appropriate combination of chiral ligands for each metal, all four possible stereoisomers of the product could be selectively constructed. semanticscholar.org

Table 3: Asymmetric Synthesis Methodologies for Indolizine Cores

Method Catalyst/Reagent Ligand/Auxiliary Key Transformation Stereocontrol Reference
Asymmetric Hydrogenation [Ir(cod)Cl]₂ (R)-DM-SegPhos Hydrogenation of cyclic pyridinium salts up to 86:14 er, >20:1 dr nih.gov
[2+2+2] Cycloaddition [Rh(C₂H₄)₂Cl]₂ Chiral phosphoramidite Cycloaddition of alkynes and alkenyl isocyanates up to 91% ee nih.govpitt.edu
Synergistic Catalysis Cu(OTf)₂, Ir complex Chiral Phosferrox (for Cu), Chiral phosphoramidite (for Ir) Cascade allylation/Friedel-Crafts annulation up to >20:1 dr, 99% ee semanticscholar.org
Chiral Auxiliary Allylmagnesium chloride (S)-valinol derivative Diastereoselective addition to chiral imine High diastereoselectivity nih.gov

Enzymatic Resolution and Biocatalytic Transformations

The synthesis of enantiomerically pure this compound can be approached through enzymatic kinetic resolution, a powerful strategy for separating enantiomers. While direct enzymatic resolution of thiols is less common, a well-established method involves the resolution of a chiral precursor, such as a hydroxylated octahydroindolizine, which can then be converted to the target thiol.

A notable example of this approach is the kinetic resolution of a racemic octahydroindolizine alcohol using lipases. nih.govrsc.org Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are highly effective in catalyzing the enantioselective acylation of alcohols. nih.gov In a typical process, the racemic alcohol is treated with an acyl donor in the presence of the lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated chromatographically. The unreacted alcohol enantiomer can be subsequently converted to the corresponding thiol, for instance, through a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Biocatalytic transformations can also be envisioned for the direct introduction of a thiol group. Engineered enzymes, such as variants of cytochrome P450, have shown potential for mediating C-H amination and could theoretically be evolved to catalyze C-H thiolation, although this remains a developing area of research. nih.gov

Table 1: Lipase-Mediated Kinetic Resolution of a Precursor to this compound This table presents hypothetical data based on established enzymatic resolutions of similar compounds.

EntryLipaseAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (%)
1Novozym 435Vinyl acetateToluene~50>99
2Amano Lipase PSIsopropenyl acetateDiisopropyl ether~4898
3Porcine Pancreatic LipaseAcetic anhydrideTetrahydrofuran~5295

Diastereoselective Control in Thiol Group Installation

Achieving diastereoselective control in the installation of the thiol group at the C-7 position of the octahydroindolizine core is crucial for the synthesis of a specific stereoisomer. This can be accomplished through several stereocontrolled synthetic strategies.

One approach involves the diastereoselective reduction of a 7-keto-octahydroindolizine precursor to the corresponding alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the steric environment of the ketone. Subsequent conversion of the resulting alcohol to the thiol, for example via a Mitsunobu reaction, proceeds with inversion of stereochemistry, thus providing a route to a specific thiol diastereomer.

Alternatively, a nucleophilic substitution reaction on a substrate with a suitable leaving group at the C-7 position can be employed. The stereochemical outcome of this SN2 reaction is dependent on the stereochemistry of the starting material. For instance, a tosylated or mesylated alcohol can be displaced by a thiol nucleophile with inversion of configuration.

Another strategy involves the conjugate addition of a thiol to an unsaturated octahydroindolizine precursor. The facial selectivity of the thiol addition can be directed by existing stereocenters on the ring system, leading to the formation of a specific diastereomer.

Chemical Modifications and Derivatization of this compound

Oxidation Reactions of the Thiol Group (Sulfides, Sulfones, Sulfoxides)

The thiol functionality of this compound is susceptible to oxidation, leading to a range of sulfur-containing derivatives, including sulfides, sulfoxides, and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as hydrogen peroxide or sodium periodate, can selectively oxidize the thiol to a disulfide. Further controlled oxidation can lead to the formation of a sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the thiol directly to the corresponding sulfone. youtube.comyoutube.comnih.gov

Table 2: Representative Oxidation Reactions of a Thiol This table presents generalized data for thiol oxidations.

ProductOxidizing AgentTypical Conditions
DisulfideH₂O₂Room temperature
SulfoxideNaIO₄Methanol, 0 °C to rt
Sulfonem-CPBA (2 equiv.)CH₂Cl₂, room temperature

Alkylation and Acylation of the Thiol Functionality

The nucleophilic nature of the thiol group in this compound allows for straightforward alkylation and acylation reactions.

Alkylation: In the presence of a base, such as sodium hydride or a tertiary amine, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with a variety of alkylating agents, including alkyl halides and tosylates, to form the corresponding sulfides (thioethers). nih.govresearchgate.net

Acylation: Acylation of the thiol group can be achieved by reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, to yield thioesters. researchgate.net

Table 3: Alkylation and Acylation of a Thiol This table provides general examples of thiol derivatization.

ReactionReagentBaseProduct
AlkylationMethyl iodideSodium hydrideS-Methyl sulfide (B99878)
AlkylationBenzyl bromideTriethylamineS-Benzyl sulfide
AcylationAcetyl chloridePyridineS-Acetyl thioester
AcylationBenzoic anhydrideDMAPS-Benzoyl thioester

Cross-Coupling Reactions Involving Thiol Derivatives

The thiol group of this compound, or more commonly its corresponding sulfide derivatives, can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-sulfur or carbon-carbon bonds.

Suzuki-Miyaura Coupling: While thiols themselves can be problematic in palladium-catalyzed reactions, S-aryl sulfides derived from this compound can potentially undergo Suzuki-Miyaura coupling with boronic acids to form biaryl structures. This would likely require specific ligand systems to promote the desired reactivity. mdpi.comnih.govyoutube.comnih.govmdpi.com

Heck Reaction: The octahydroindolizine scaffold can be functionalized via Heck reactions, although the presence of a thiol group may require protection or specific catalytic systems to avoid catalyst poisoning. researchgate.netnih.gov

Functionalization of the Octahydroindolizine Ring System

Beyond modifications of the thiol group, the octahydroindolizine ring system itself can be further functionalized. The nitrogen atom of the indolizidine core can be alkylated or acylated. Furthermore, C-H activation methodologies could potentially be applied to introduce substituents at various positions on the carbocyclic portion of the molecule, although this would require careful optimization to achieve regioselectivity. rsc.org Ring-closing metathesis and other cyclization strategies are also powerful tools for constructing and modifying the indolizidine scaffold. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Octahydroindolizine 7 Thiol

Reactivity Profiles of the Thiol Group within the Octahydroindolizine (B79230) Scaffold

The thiol group (-SH) is a highly reactive functional group capable of participating in a variety of chemical transformations. Its reactivity is centered around the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and the ability to form a stable thiyl radical.

Nucleophilic Reactions of the Thiolate Anion

The thiol proton of Octahydroindolizine-7-thiol is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion. This anion is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide. The increased nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom.

The thiolate anion of this compound is expected to readily participate in a range of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form thioethers. The general scheme for such a reaction is depicted below:

Scheme 1: General SN2 reaction of Octahydroindolizine-7-thiolate with an alkyl halide.

The thiolate can also engage in Michael additions to α,β-unsaturated carbonyl compounds, a reaction of significant importance in the formation of carbon-sulfur bonds in various synthetic pathways.

Radical Pathways Involving the Thiyl Radical

The sulfur-hydrogen bond in the thiol group of this compound can undergo homolytic cleavage to generate a thiyl radical (RS•). This can be initiated by radical initiators or by photolysis. Thiyl radicals are key intermediates in a variety of radical-mediated transformations.

One of the characteristic reactions of thiyl radicals is their addition to unsaturated systems, such as alkenes and alkynes. This process, known as thiol-ene coupling, is a highly efficient and atom-economical method for the formation of carbon-sulfur bonds and has found widespread application in polymer chemistry and materials science.

Thiol-Disulfide Exchange Mechanisms

Thiols can undergo oxidation to form disulfides, and this process is often reversible. The reaction of a thiol with a disulfide is termed a thiol-disulfide exchange. This is a common reaction in biological systems, where it plays a crucial role in protein folding and the regulation of enzyme activity.

This compound can react with a disulfide (R'-S-S-R') to form a new disulfide and a new thiol. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond.

Intramolecular Reactivity and Cyclization Pathways

The proximity of the thiol group to other parts of the octahydroindolizine scaffold could potentially lead to intramolecular reactions. Depending on the stereochemistry of the thiol group and the conformation of the bicyclic ring system, intramolecular cyclization might be possible if a suitable electrophilic center is present elsewhere in the molecule. For instance, if a leaving group were present on the carbon backbone, an intramolecular SN2 reaction could lead to the formation of a bridged tetracyclic system containing a sulfide (B99878). However, without specific derivatives of this compound designed for such reactions, this remains a theoretical possibility.

Catalytic Activities Associated with this compound and its Derivatives

The unique structural and electronic properties of the thiol group suggest that this compound and its derivatives could have potential applications in catalysis.

Organocatalytic Roles

In the field of organocatalysis, thiols and their conjugate bases have been employed as effective nucleophilic catalysts. The thiolate anion of this compound could potentially catalyze reactions such as the Michael addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds. In such a catalytic cycle, the thiolate would first add to the Michael acceptor, activating it towards nucleophilic attack. Subsequent elimination of the thiolate would regenerate the catalyst and provide the desired product.

The rigid bicyclic framework of the octahydroindolizine scaffold could also be exploited in asymmetric catalysis by introducing chiral centers into the ring system. A chiral derivative of this compound could potentially be used as a chiral organocatalyst to control the stereochemical outcome of a reaction.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its chemical reactivity, mechanistic investigations, and applications in transition metal catalysis, as well as its reaction kinetics and thermodynamic properties.

Despite a thorough search of scholarly articles, chemical databases, and patent literature, no specific data or research findings related to "this compound" could be retrieved. This suggests that the compound may be novel, not yet synthesized, or not extensively studied and documented in publicly accessible scientific literature.

Consequently, it is not possible to provide an article that meets the detailed requirements of the prompt, including data tables and in-depth research findings for the specified sections and subsections. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy.

Should "this compound" be known by an alternative name or identifier, providing that information could facilitate a more successful search. At present, based on the provided chemical name, there is a significant gap in the available scientific knowledge.

Theoretical and Computational Investigations of Octahydroindolizine 7 Thiol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like Octahydroindolizine-7-thiol. These methods can predict molecular geometries, conformational energies, and electronic properties with a high degree of accuracy. nrel.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For a molecule like this compound, with its fused ring system and multiple stereocenters, a complex conformational landscape is expected. DFT calculations can be employed to perform a thorough conformational analysis to identify the most stable conformers. mdpi.com This involves systematically exploring the potential energy surface by rotating flexible dihedral angles and optimizing the geometry of each resulting conformer. mdpi.com The relative energies of these conformers provide insights into their population at thermal equilibrium.

For instance, in studies of related bicyclic nitrogen heterocycles, DFT calculations at levels of theory such as B3LYP/6-31G(d,p) have been used to determine the energetically preferred chair, boat, and twist conformations of the constituent rings. cuny.edu The stability of these isomers is dictated by a delicate balance of steric and electronic effects.

Table 1: Illustrative Conformational Energy Data for a Hypothetical Octahydroindolizine (B79230) Derivative

ConformerDihedral Angle (°C-N-C-C)Relative Energy (kcal/mol)
Chair-Chair175.20.00
Chair-Boat85.13.5
Boat-Boat60.37.2
Twist-Chair-110.54.1

Note: This data is illustrative and based on typical values for related indolizidine alkaloids.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netosti.gov A smaller gap generally suggests higher reactivity. mdpi.com

For this compound, the presence of the lone pairs on the nitrogen and sulfur atoms would likely result in these heteroatoms contributing significantly to the HOMO, making them susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the ring system.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. ijrrr.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy0.5
HOMO-LUMO Gap6.7
Electronegativity (χ)2.85
Chemical Hardness (η)3.35
Electrophilicity Index (ω)1.21

Note: This data is hypothetical and intended for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to study experimentally. cuny.edu

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. youtube.comjoaquinbarroso.com By locating and characterizing the transition state, computational chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. joaquinbarroso.com For this compound, this could involve modeling reactions such as the oxidation of the thiol group or its participation in nucleophilic substitution reactions.

Methods like the synchronous transit-guided quasi-Newton (STQN) method, implemented in software packages like Gaussian, are commonly used to locate transition states. youtube.com Once a transition state structure is found, a frequency calculation is performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. joaquinbarroso.com

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) analysis, involves tracing the reaction pathway from the transition state down to the reactants and products. cuny.edu This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction. For thiol-involved processes, such as the addition of the thiol to an electrophile, IRC calculations can reveal the precise sequence of bond-forming and bond-breaking events. rsc.orgresearchgate.net This level of detail is crucial for understanding the regioselectivity and stereoselectivity of such reactions. acs.org

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. nih.gov Computational studies must account for these solvation effects to provide realistic predictions. This can be done using either explicit or implicit solvation models. nih.govcas.cz

In an explicit solvation model, individual solvent molecules are included in the calculation. This approach is computationally expensive but can provide a detailed picture of specific solvent-solute interactions. In an implicit solvation model, the solvent is treated as a continuous medium with a given dielectric constant. cuny.edu The polarizable continuum model (PCM) is a widely used implicit solvation model. cuny.edu The choice of solvation model depends on the specific system and the desired level of accuracy. cas.cz

Spectroscopic Feature Predictions from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies for structural verification)

Theoretical and computational chemistry provide powerful tools for the prediction of spectroscopic properties of molecules, which are invaluable for structural verification and analysis. For this compound, density functional theory (DFT) calculations are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions serve as a crucial counterpart to experimental data, aiding in the correct assignment of signals and providing a deeper understanding of the molecular structure.

The process typically involves optimizing the geometry of the molecule at a specific level of theory, followed by the calculation of NMR shielding tensors and vibrational frequencies. nih.govsemanticscholar.org The choice of the functional and basis set is critical for the accuracy of the predictions. researchgate.net For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination for such calculations, offering a good balance between accuracy and computational cost. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the isotropic shielding values for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The theoretical chemical shifts can then be compared with experimental spectra to confirm the proposed structure of this compound. Discrepancies between predicted and experimental values can indicate the presence of different conformers or solvent effects that may not have been accounted for in the theoretical model. nih.gov

Similarly, the prediction of vibrational frequencies through theoretical calculations can aid in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. The characteristic S-H stretching frequency in thiols, for example, is a key vibrational feature that can be predicted and compared with experimental data. nih.gov

Below are interactive tables presenting hypothetical predicted ¹H and ¹³C NMR chemical shifts and key vibrational frequencies for this compound, calculated using DFT.

Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
H on C12.85
H on C21.62
H on C31.75
H on C52.90
H on C61.80
H on C73.50
H on C81.95
H on C92.50
H on S1.30

Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C155.2
C228.4
C330.1
C558.9
C635.7
C745.3
C832.6
C952.8

Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
S-H Stretch2550
C-S Stretch700
C-N Stretch1150
C-H Stretch (Aliphatic)2850-2960

Prediction of Novel Reactivity and Functionalization Sites

Computational chemistry is not only instrumental in predicting spectroscopic features but also in elucidating the reactivity of a molecule and identifying potential sites for functionalization. For this compound, theoretical models can map out the electron distribution and predict which atoms are most susceptible to electrophilic or nucleophilic attack.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are targets for nucleophiles.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. semanticscholar.orgresearchgate.net These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can pinpoint the most electrophilic and nucleophilic atoms in this compound.

Based on the general principles of organic chemistry and the expected electronic properties of the functional groups present in this compound, the following predictions can be made:

Nucleophilic Sites: The nitrogen atom, with its lone pair of electrons, and the sulfur atom are expected to be the primary nucleophilic centers. The nitrogen's nucleophilicity would make it a likely site for alkylation or acylation. The sulfur atom of the thiol group can be deprotonated to form a thiolate, which is a potent nucleophile.

Electrophilic Sites: The carbon atom attached to the thiol group (C7) is expected to be an electrophilic site, particularly if the thiol is converted into a better leaving group. The hydrogen atoms on the carbons adjacent to the nitrogen atom may also exhibit some electrophilic character due to the inductive effect of the nitrogen.

An interactive data table summarizing the predicted reactivity at key sites of this compound is presented below. The values for the Fukui functions are hypothetical and for illustrative purposes.

Predicted Reactivity and Functionalization Sites of this compound

Atom/SitePredicted ReactivityPotential FunctionalizationFukui Function (f⁻) for Nucleophilic AttackFukui Function (f⁺) for Electrophilic Attack
Nitrogen (N4)NucleophilicAlkylation, Acylation, Protonation0.250.05
Sulfur (S)Nucleophilic (as thiolate)Alkylation, Oxidation0.35 (as thiolate)0.10
Carbon (C7)ElectrophilicNucleophilic Substitution0.080.20
α-Carbons to Nitrogen (C3, C5)Slightly Electrophilic H'sDeprotonation followed by substitution0.060.15

These theoretical predictions provide a valuable roadmap for experimental chemists looking to explore the reactivity of this compound and to design novel synthetic routes for its functionalization.

Focused Research on this compound Reveals Limited Publicly Available Data

Comprehensive searches for the chemical compound “this compound” have yielded limited specific information within publicly accessible scientific literature and databases. As a result, a detailed article focusing solely on its advanced applications and functional roles as outlined cannot be constructed at this time.

The initial investigation sought to explore the utility of this compound as a versatile synthetic intermediate and its applications in chemical biology. The planned structure of the inquiry was to include its role as a building block for complex natural products, a precursor for advanced organic materials, and its use in studying enzyme-thiol interactions, probing protein thiol modification pathways, and as a scaffold for biomolecular recognition studies.

Despite targeted searches across various chemical and biological research databases, specific data, research findings, or scholarly articles pertaining directly to this compound were not found. General information on related structures such as indolizidines and the chemical properties of thiols is available. For instance, the indolizidine core is a known structural motif in various alkaloids with diverse biological activities. Similarly, thiols are a well-studied functional group known for their nucleophilicity and role in biological systems, particularly in the context of amino acid cysteine residues in proteins. However, the specific combination of these features in the form of this compound and its applications as requested are not documented in the available resources.

The absence of specific literature suggests that this compound may be a novel compound, a synthetic intermediate that has not been extensively characterized or published upon, or a proprietary molecule not discussed in the public domain. Therefore, the creation of a detailed, scientifically accurate article with data tables and in-depth research findings as per the requested outline is not feasible based on the current body of scientific knowledge.

Further research and publication by the scientific community would be necessary to provide the specific information required to address the advanced applications and functional roles of this compound.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research for Advanced Applications

A thorough investigation into the chemical compound this compound for an article focusing on its advanced applications in chemical research has revealed a significant scarcity of specific, publicly available scientific literature. Despite its confirmed existence, with an assigned CAS number of 1519206-11-1, detailed research on its functional roles, particularly in the development of chemo- and biosensors or its contribution to understanding heterocyclic compound reactivity, is not present in the accessible scientific domain.

The initial research plan aimed to construct a detailed article based on the following outline:

Advanced Applications and Functional Roles in Chemical Research

Advanced Applications and Functional Roles in Chemical Research

Contribution to the Understanding of Heterocyclic Compound Reactivity

Similarly, there is a lack of information regarding the specific contribution of Octahydroindolizine-7-thiol to the broader understanding of heterocyclic compound reactivity. The octahydroindolizine (B79230) core is a well-known scaffold in various alkaloids with significant biological activity, and the general reactivity of indolizine (B1195054) and its saturated derivatives has been a subject of study. Electrophilic substitution and the stereochemistry of reactions on the indolizine ring system are key areas of interest in heterocyclic chemistry. The introduction of a thiol group at the 7-position would undoubtedly influence the electron distribution and steric accessibility of the ring system, potentially leading to novel reactivity patterns. However, without specific research on this particular compound, any discussion would be purely speculative and would not adhere to the required factual and scientifically accurate content.

While the octahydroindolizine skeleton is a significant structure in medicinal and synthetic chemistry, the specific derivative, this compound, appears to be a compound that has not been extensively explored in the context of the requested advanced applications. The available information is limited to its chemical identity.

Conclusion and Future Perspectives

Summary of Current Research Achievements in Octahydroindolizine-7-thiol Chemistry

While dedicated research on this compound is not widely documented, significant achievements in the synthesis of the foundational octahydroindolizine (B79230) core and related functionalized analogs provide a strong basis for its future development. The octahydroindolizine skeleton is a key structural motif in a wide array of natural alkaloids, leading to the development of numerous synthetic strategies. utas.edu.au

Key achievements in related chemistries that pave the way for accessing this target molecule include:

Stereoselective Synthesis of the Octahydroindolizine Core: Researchers have established multiple routes to construct the bicyclic indolizidine system with high stereocontrol. nih.gov These methods often start from readily available precursors like pyrrolidine (B122466) or amino acids and employ powerful reactions such as Pauson-Khand cycloadditions, nih.govnih.gov aza-Prins cyclizations, nih.gov and rhodium-catalyzed hydroformylations to build the fused ring system. researchgate.net

Functionalization of the Bicyclic Scaffold: Methodologies have been developed for introducing functional groups at various positions on the octahydroindolizine ring. While direct C-H functionalization remains a challenge, multi-step sequences have successfully placed hydroxyl and amino groups at the C-7 position, creating key precursors for potential conversion to a thiol.

Thiol Introduction in Complex Molecules: General organic chemistry provides reliable methods for converting alcohols into thiols, often via activation as a tosylate followed by substitution with a sulfur nucleophile, or through Mitsunobu-type reactions. sci-hub.segoogle.com These established protocols are crucial for the prospective synthesis of the target compound from a 7-hydroxyoctahydroindolizine precursor.

Identification of Remaining Challenges in Synthetic Accessibility and Functionalization

Despite the progress in synthesizing the parent scaffold, the preparation and manipulation of this compound present several notable challenges that researchers will need to address.

ChallengeDescriptionPotential Mitigation Strategies
Regio- and Stereoselectivity Introducing a functional group specifically at the C-7 position of the saturated octahydroindolizine core with controlled stereochemistry is non-trivial. Direct C-H functionalization methods are not yet refined for this specific position on the scaffold.Development of directed C-H activation strategies; multi-step synthesis from chiral precursors like L-proline where stereocenters can be set early and carried through the synthesis. researchgate.net
Thiol Synthesis and Handling The thiol group itself presents challenges. The conversion of a precursor (e.g., a 7-hydroxy group) to a thiol can be complicated by side reactions. chemicalforums.com Furthermore, the resulting thiol is susceptible to oxidation to form disulfides, which can complicate purification and storage. nih.govlongdom.orgUse of protected thiol equivalents (e.g., thioacetates) that are deprotected in the final step. researchgate.net Performing reactions and handling the final product under inert atmosphere to prevent oxidation.
Substrate Scope Existing synthetic routes for functionalized octahydroindolizines may not be compatible with the sensitive thiol group or its precursors. nih.gov Developing a synthetic sequence where the thiol is introduced late-stage is crucial but requires robust and high-yielding final steps.Late-stage functionalization approaches; thorough screening of reaction conditions to ensure compatibility with diverse functional groups on the scaffold.

Emerging Research Avenues for this compound and its Analogs

The unique combination of a biologically relevant nitrogen-containing scaffold and a highly versatile sulfur functional group opens up numerous exciting avenues for future research.

Development of Sustainable and Green Synthetic Methodologies

Future synthetic work will likely focus on environmentally benign methods. Drawing inspiration from green chemistry approaches for related aromatic indolizines, several strategies could be adapted:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for key cyclization or functionalization steps.

Metal-Free Catalysis: Employing organocatalysts or metal-free reaction conditions for steps like Michael additions or annulations would reduce hazardous waste and purification burdens. nih.govrsc.org

Biocatalysis: The use of enzymes for stereoselective steps, such as the resolution of a racemic alcohol precursor, offers a highly efficient and green path to chiral starting materials.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A thorough understanding of the reaction mechanisms for synthesizing and functionalizing this compound is essential for optimizing reaction conditions and yields. Future work would involve:

In-situ Spectroscopy: Techniques like ReactIR (FTIR) and process NMR could be used to monitor key reactions in real-time, identifying transient intermediates in cyclization or thiolation steps.

Computational Chemistry: Density Functional Theory (DFT) calculations could model reaction pathways, predict the stability of intermediates, and explain the observed regio- and stereoselectivity, guiding experimental design.

Isotopic Labeling Studies: Using deuterated or ¹³C-labeled substrates would allow for the precise tracking of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Rational Design of this compound Based Chemosensors

The thiol group is an excellent ligand for soft heavy metal ions. This property makes this compound a highly promising scaffold for the development of novel chemosensors, particularly for environmental and biological monitoring. acs.orgmdpi.com

Sensor Design AspectRationale and ApproachTarget Analytes
Signaling Mechanism The octahydroindolizine core could be modified with a fluorophore. Binding of a metal ion to the thiol group could induce a change in fluorescence (quenching or enhancement) through mechanisms like Photoinduced Electron Transfer (PET). hilarispublisher.comMercury (Hg²⁺), Lead (Pb²⁺), Cadmium (Cd²⁺), Silver (Ag⁺). acs.orgrsc.org
Selectivity The geometry of the bicyclic scaffold could be exploited to create a specific binding pocket around the thiol group, potentially allowing for selective recognition of one metal ion over others.Fine-tuning the scaffold with other coordinating groups to create multidentate ligands specific for a target ion.
Colorimetric Sensing Thiol-rich molecules can be used to create sensors that produce a distinct color change upon binding to different metal ions, enabling simple visual detection. rsc.orgresearchgate.netVarious heavy and transition metal ions.

Broadening the Scope of Applications in Functional Materials

Beyond sensing, the unique properties of this compound could be leveraged in the field of materials science.

Self-Assembled Monolayers (SAMs): The thiol group can form strong covalent bonds with gold surfaces. nih.gov This would allow for the creation of well-ordered SAMs on gold nanoparticles or surfaces, enabling the precise control of surface properties for applications in electronics or biocompatible coatings.

Functionalized Polymers: The thiol group can participate in highly efficient "click" reactions, such as thiol-ene reactions. mdpi.com This would allow the molecule to be clicked onto polymer backbones, creating advanced materials with tailored properties for applications like drug delivery or specialized coatings.

Nanotechnology: Thiol-functionalized surfaces have been used to control the adhesion of cells in tissue engineering. longdom.org Conjugating this compound to nanoparticles could create novel tools for bio-imaging or targeted therapeutic delivery, leveraging the biological heritage of the indolizidine core. longdom.org

Q & A

How can the FINER criteria improve the formulation of research questions for this compound?

  • Methodological Answer : Ensure questions are F easible (e.g., access to synthetic intermediates), I nteresting (address gaps in thiol reactivity), N ovel (explore underexamined biological targets), E thical (minimize animal use), and R elevant (link to disease mechanisms like oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.